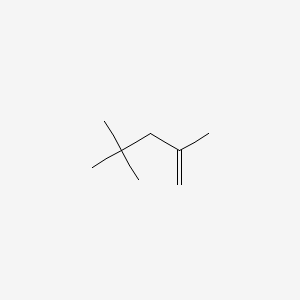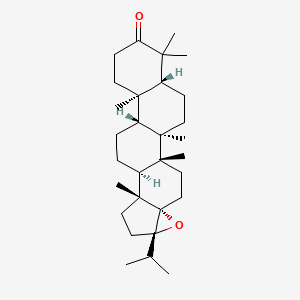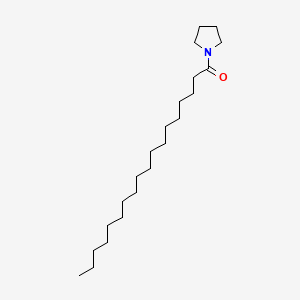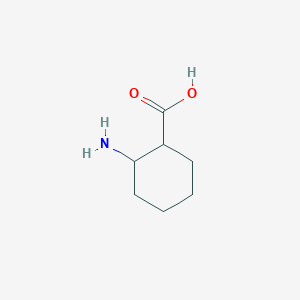
二异丁烯
描述
2,4,4-Trimethyl-1-pentene is an acyclic alkene composed of a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene. It is a colorless liquid with a petroleum-like odor and is less dense than water . 2,4,4-Trimethyl-1-pentene is primarily used in the manufacture of other chemicals and has significant industrial value .
科学研究应用
2,4,4-Trimethyl-1-pentene has diverse applications in scientific research and industry:
Chemistry: Used in the synthesis of alternate diesel fuel and mono- and dialkylated diphenylamines.
Medicine: Utilized in the preparation of various pharmaceutical intermediates.
Industry: Applied in the manufacture of fine chemicals, plastics, rubber, and pharmaceuticals.
作用机制
Target of Action
Diisobutylene is an acyclic alkene composed of a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene . It is primarily used as an intermediate for a wide range of chemical products . .
Mode of Action
It has been used in studies involving transmembrane targets and their interactions with lipids . For instance, it has been used in the isolation of the beta-2 adrenoceptor (b2AR) in a polymer form . The b2AR remains functional in the Diisobutylene lipid particle and shows improved thermal stability compared to the detergent-solubilized b2AR .
Biochemical Pathways
It’s worth noting that any substance interacting with cellular components can potentially influence various biochemical pathways .
Pharmacokinetics
It is known that diisobutylene is a clear colorless liquid with a petroleum-like odor, less dense than water, and insoluble in water . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
It has been shown to be involved in the functional solubilization of the beta-2 adrenoceptor (b2ar), demonstrating its potential role in influencing cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Diisobutylene. For instance, it is highly flammable and reacts vigorously with strong oxidizing agents . Furthermore, it is stable under recommended storage conditions, and no decomposition may occur if stored and applied as directed . Therefore, the environment in which Diisobutylene is used or stored can significantly impact its action and stability.
生化分析
Biochemical Properties
Diisobutylene plays a significant role in biochemical reactions, particularly in the formation of lipid nanodiscs. These nanodiscs are used to stabilize membrane proteins, such as rhomboid proteases, which are crucial for various cellular processes . Diisobutylene interacts with maleic acid to form copolymers that help solubilize and stabilize these proteins in their native lipid bilayer environment . This interaction preserves the functional integrity of the proteins, allowing for more accurate biochemical analyses.
Cellular Effects
Diisobutylene influences various types of cells and cellular processes by stabilizing membrane proteins within lipid nanodiscs. This stabilization enhances the activity of membrane proteins, such as rhomboid proteases, which play a role in cell signaling pathways and gene expression . By maintaining the native environment of these proteins, diisobutylene helps preserve their function and supports cellular metabolism.
Molecular Mechanism
At the molecular level, diisobutylene exerts its effects by forming copolymers with maleic acid, which then interact with membrane proteins to create stable lipid nanodiscs . These nanodiscs mimic the natural lipid bilayer, allowing proteins to maintain their native conformation and activity. Diisobutylene’s interaction with the lipid bilayer supports the structural integrity of membrane proteins, preventing their denaturation and ensuring proper enzyme function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diisobutylene on membrane proteins are observed over time. Diisobutylene’s ability to form stable lipid nanodiscs ensures the long-term stability and activity of membrane proteins . Studies have shown that these nanodiscs can maintain protein function for extended periods, making diisobutylene a valuable tool for biochemical research.
Dosage Effects in Animal Models
The effects of diisobutylene vary with different dosages in animal models. At optimal dosages, diisobutylene effectively stabilizes membrane proteins without causing adverse effects At higher doses, there may be potential toxic effects, although specific studies on diisobutylene’s toxicity in animal models are limited
Metabolic Pathways
Diisobutylene is involved in metabolic pathways related to the stabilization of membrane proteins. It interacts with enzymes and cofactors that facilitate the formation of lipid nanodiscs, which are essential for maintaining the functional integrity of membrane proteins . By preserving the native environment of these proteins, diisobutylene supports metabolic flux and the proper functioning of cellular processes.
Transport and Distribution
Within cells and tissues, diisobutylene is transported and distributed as part of lipid nanodiscs. These nanodiscs facilitate the localization and accumulation of membrane proteins in their native lipid bilayer environment . Diisobutylene interacts with transporters and binding proteins that help direct these nanodiscs to specific cellular compartments, ensuring the proper distribution of membrane proteins.
Subcellular Localization
Diisobutylene’s role in forming lipid nanodiscs influences the subcellular localization of membrane proteins. These nanodiscs help target membrane proteins to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria . Diisobutylene’s interaction with post-translational modifications and targeting signals ensures that membrane proteins are correctly localized, supporting their activity and function.
准备方法
2,4,4-Trimethyl-1-pentene is typically synthesized from isobutylene through an olefinic complex decomposition reaction. This process involves connecting two isobutylene molecules head-to-tail under specific conditions, often in the presence of acid or metal catalysts . The industrial production process includes several steps:
Raw Material Pretreatment: Purifying and drying isobutylene to ensure its purity and moisture content meet the reaction requirements.
Reaction: Introducing pretreated isobutylene into a reactor where the olefin complex decomposition reaction occurs under the action of a catalyst.
Product Separation and Purification: Separating and purifying the reaction products to obtain high-purity diisobutylene.
Catalyst Regeneration: Regenerating the used catalyst to restore its activity for reuse.
化学反应分析
2,4,4-Trimethyl-1-pentene undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents.
Reduction: May react exothermically with reducing agents to release hydrogen gas.
Substitution: Commonly used in the preparation of mono- and dialkylated diphenylamines.
Major products formed from these reactions include alternate diesel fuel and components for single-cylinder engine fuel .
相似化合物的比较
2,4,4-Trimethyl-1-pentene is similar to other alkenes such as isobutylene, 1-octene, and 2,4,4-trimethylpentene. its unique composition of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene sets it apart . Isobutylene, for instance, is a four-carbon branched alkene used in the production of various products, including isooctane and methacrolein . 2,4,4-Trimethyl-1-pentene’s specific isomeric forms and its applications in alternate diesel fuel and single-cylinder engine fuel highlight its uniqueness .
属性
CAS 编号 |
25167-70-8 |
|---|---|
分子式 |
C16H32 |
分子量 |
224.42 g/mol |
IUPAC 名称 |
2,4,4-trimethylpent-1-ene;2,4,4-trimethylpent-2-ene |
InChI |
InChI=1S/2C8H16/c2*1-7(2)6-8(3,4)5/h6H,1-5H3;1,6H2,2-5H3 |
InChI 键 |
ZZBYUJLKFQXHHJ-UHFFFAOYSA-N |
SMILES |
CC(=C)CC(C)(C)C |
规范 SMILES |
CC(=CC(C)(C)C)C.CC(=C)CC(C)(C)C |
沸点 |
214.7 °F at 760 mm Hg (USCG, 1999) 101.2 °C 101.4 °C 101 °C 104 °C |
颜色/形态 |
Colorless liquid |
密度 |
0.715 at 68 °F (USCG, 1999) 0.7150 @ 20 °C/4 °C Relative density (water = 1): 0.7 Relative density (water = 1): 0.72 |
闪点 |
35 °F (est.) (USCG, 1999) 23 °F (-5 °C) -5 °C 1.7 °C o.c. |
熔点 |
-136.3 °F (USCG, 1999) -93.5 °C -93 °C -106 °C |
Key on ui other cas no. |
107-39-1 25167-70-8 107-40-4 |
物理描述 |
Diisobutylene, isomeric compounds appears as a clear colorless liquid with a petroleum-like odor. Flash point 10°F. Less dense than water and insoluble in water. Vapors heavier than air. Used in the manufacture of other chemicals. Liquid DryPowder; Liquid COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. COLOURLESS LIQUID. |
Pictograms |
Flammable; Environmental Hazard |
溶解度 |
Insoluble in water. Soluble in ethyl ether, benzene, carbon tetrachloride Solubility in water: none |
同义词 |
diisobutylene |
蒸汽密度 |
3.8 (AIR= 1) Relative vapor density (air = 1): 3.9 |
蒸汽压力 |
82.72 mm Hg (USCG, 1999) 44.70 mmHg 44.7 mm Hg @ 25 °C Vapor pressure, kPa at 38 °C: 10 Vapor pressure, kPa at 38 °C: 11.02 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-furanyl)-N-[[1-[(4-methylphenyl)sulfonylmethyl]-5-tetrazolyl]methyl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B1203846.png)
![Methyl 4-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamido)benzoate](/img/structure/B1203847.png)
![4-[2-[(4-Fluorophenyl)methylamino]-2-oxoethyl]-2-methyl-5-thieno[3,2-b]pyrrolecarboxylic acid ethyl ester](/img/structure/B1203848.png)
![1-(1-Piperidinyl)-2-[[4-(prop-2-enylamino)-1-phthalazinyl]thio]ethanone](/img/structure/B1203849.png)
![4-(2-{[4-(dimethylamino)benzyl]amino}ethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol](/img/structure/B1203850.png)
![1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-[5-[4-(dimethylamino)phenyl]-2-tetrazolyl]ethanone](/img/structure/B1203851.png)
![2-[[3-Acetyl-1-[4-(dimethylamino)phenyl]-2-methyl-5-indolyl]oxy]acetamide](/img/structure/B1203852.png)
![6-Methyl-4-(trifluoromethyl)-7,8,9,10-tetrahydropyrano[2,3-f]quinolin-2-one](/img/structure/B1203860.png)
![2-{[(1-BENZYL-2-METHYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOL](/img/structure/B1203862.png)




